molecular formula C26H36N2O4 B1221204 Norverapamil CAS No. 67018-85-3

Norverapamil

Cat. No. B1221204
CAS RN: 67018-85-3
M. Wt: 440.6 g/mol
InChI Key: UPKQNCPKPOLASS-UHFFFAOYSA-N
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Description

Norverapamil is a calcium channel blocker and the main active metabolite of Verapamil . It is an N-demethylated metabolite of Verapamil and has significantly less calcium channel blocking ability but exhibits therapeutic activity .


Synthesis Analysis

A synthesis method for Norverapamil involves obtaining quaternary ammonium salt by means of reaction of Verapamil with 1-chloroethyl chloroformate in aprotic solvent. The molar ratio of Verapamil to 1-chloroethyl chloroformate ranges from 1:1 to 1:4, and the reaction temperature ranges from 10°C to 80°C. Norverapamil is then obtained by removing methyl from the quaternary ammonium salt at the reaction temperature of ranging from 10°C to 80°C .


Molecular Structure Analysis

The molecular formula of Norverapamil is C26H36N2O4 . The average mass is 440.575 Da and the monoisotopic mass is 440.267517 Da .


Physical And Chemical Properties Analysis

Norverapamil is an off-white crystalline solid . Its hydrochloride form has a molecular weight of 477.04 . It softens at 50°C and decomposes at 155-160°C .

Scientific Research Applications

Metabolism Involving Cytochrome P450 Isoforms

Norverapamil, a metabolite of verapamil, is involved in metabolic pathways mediated by various cytochrome P450 (CYP) isoforms. A study highlighted the role of CYP3A4, 3A5, and 2C8 in the metabolism of norverapamil, demonstrating their significant contribution to the formation of specific metabolites from both R- and S-enantiomers of norverapamil (Tracy et al., 1999).

Inhibition of Efflux Pumps in Tuberculosis Treatment

Norverapamil, along with verapamil, has been found to inhibit macrophage-induced, bacterial efflux pump-mediated tolerance to multiple anti-tubercular drugs. This inhibition can reduce tolerance to drugs such as isoniazid and rifampicin, indicating a potential role in enhancing the effectiveness of tuberculosis treatments (Adams et al., 2014).

Pharmacokinetic Interaction Studies

Norverapamil's interaction with other drugs, especially those metabolized by CYP3A4, is significant in pharmacokinetic studies. A model describing the interaction between simvastatin and verapamil, including norverapamil as an active metabolite, was developed to predict and understand these interactions, emphasizing its role in drug-drug interaction modeling (Methaneethorn et al., 2014).

Role in Drug Metabolism and Excretion

A study using physiologically based pharmacokinetic (PBPK) modeling investigated the dose-dependent metabolism and excretion of verapamil and norverapamil. This study contributes to understanding the non-linear pharmacokinetics of norverapamil and estimates the fractional clearance for its N-demethylation in liver preparations (Yang et al., 2015).

Safety And Hazards

Norverapamil is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation. It is highly flammable . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5/h8-11,16-17,19,28H,7,12-15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKQNCPKPOLASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67812-42-4 (mono-hydrochloride)
Record name Norverapamil
Source ChemIDplus
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DSSTOX Substance ID

DTXSID80873799
Record name Norverapamil
Source EPA DSSTox
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Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norverapamil

CAS RN

67018-85-3
Record name Norverapamil
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norverapamil
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norverapamil
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(3,4-dimethoxyphenethyl)amino]-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile
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Record name NORVERAPAMIL
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,720
Citations
NM Bhatia, PA Pathade, HN More… - Journal of Analytical …, 2013 - Springer
Verapamil is a calcium channel blocking agent which has found widespread use in the management of supraventricular tachyarrhythmias, angina pectoris, hypertrophic cardiomyopathy …
Number of citations: 6 link.springer.com
TS Tracy, KR Korzekwa, FJ Gonzalez… - British journal of …, 1999 - Wiley Online Library
Aims The present study was conducted to evaluate metabolism of the enantiomers of verapamil and norverapamil using a broad range of cytochrome P450 isoforms and measure the …
Number of citations: 200 bpspubs.onlinelibrary.wiley.com
S Dadashzadeh, B Javadian… - … & drug disposition, 2006 - Wiley Online Library
The effects of gender on the pharmacokinetics of verapamil and its active metabolite, norverapamil, following single oral dose (80mg, Isoptin) to 12 healthy male (mean age: 25.75±2.42 …
Number of citations: 41 onlinelibrary.wiley.com
RD Feldman, GD Park, CY Lai - Circulation, 1985 - Am Heart Assoc
… in vitro demonstrate that norverapamil is a competitive :2… norverapamil levels 5 to 7 hr after oral administration of verapamil were 0.35 ± 0.05 ,M, much lower than the KD of norverapamil …
Number of citations: 41 www.ahajournals.org
SK Gupta, L Atkinson, T Tu… - British journal of clinical …, 1995 - Wiley Online Library
… and R‐ and S‐norverapamil were studied at steady state … Mean R‐ and S‐verapamil and R‐ and S‐norverapamil Cmax, … The mean half‐life values of R‐ and S‐norverapamil for …
Number of citations: 67 bpspubs.onlinelibrary.wiley.com
MM Bhatti, RZ Lewanczuk, FM Pasutto… - The Journal of …, 1995 - Wiley Online Library
… metabolite, norverapamil. The enantiomers of verapamil and norverapamil have differing … The pharmacokinetics of verapamil and norverapamil enantiomers were studied in 11 young…
Number of citations: 21 accp1.onlinelibrary.wiley.com
W Sawicki - European journal of pharmaceutics and …, 2002 - Elsevier
Pharmacokinetics of verapamil (V) in a dose of 40 mg and its metabolite norverapamil (N) from the new oral drug formulation in a form of capsule filled with floating pellets was …
Number of citations: 132 www.sciencedirect.com
W Sawicki - Journal of pharmaceutical and biomedical analysis, 2001 - Elsevier
The aim of the study was to develop a simple and sensitive analytical method to determine verapamil (V) and its metabolite norverapamil (N) in human plasma with use of an HPLC …
Number of citations: 48 www.sciencedirect.com
N Hanke, D Türk, D Selzer, S Wiebe, É Fernandez… - Pharmaceutics, 2020 - mdpi.com
… norverapamil plasma concentrations are sensitive to the values of fraction unbound of R-norverapamil and S-norverapamil (… for the metabolism of R-norverapamil (optimized). The full …
Number of citations: 8 www.mdpi.com
BG Woodcock, R Hopf… - Journal of Cardiovascular …, 1980 - journals.lww.com
… Summary: Plasma concentrations of verapamil and norverapamil … The concentration of norverapamil before the test dose in … Verapamil and norverapamil did not accumulate in plasma …
Number of citations: 68 journals.lww.com

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